![molecular formula C16H8ClNO3S B14320312 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione CAS No. 106327-99-5](/img/structure/B14320312.png)
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a dione structure, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-5H-benzo[a]phenothiazin-5-one with suitable reagents to introduce the hydroxyl and dione functionalities . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with a similar tricyclic structure.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
106327-99-5 |
|---|---|
Formule moléculaire |
C16H8ClNO3S |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
6-chloro-5-hydroxy-12H-benzo[a]phenothiazine-1,4-dione |
InChI |
InChI=1S/C16H8ClNO3S/c17-13-15(21)12-9(20)6-5-8(19)11(12)14-16(13)22-10-4-2-1-3-7(10)18-14/h1-6,18,21H |
Clé InChI |
RRVVFVWNNQOHIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2)C(=C(C4=C3C(=O)C=CC4=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
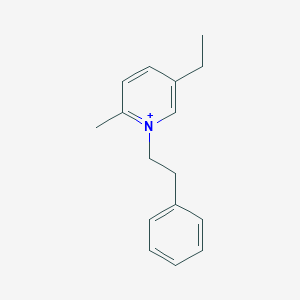
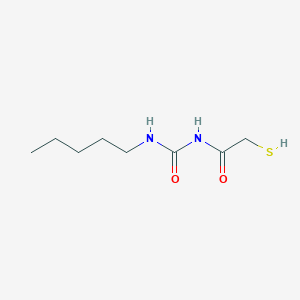
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
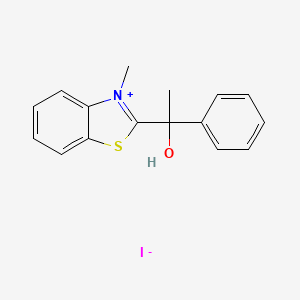
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
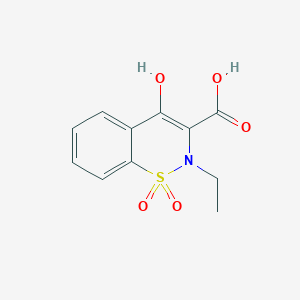
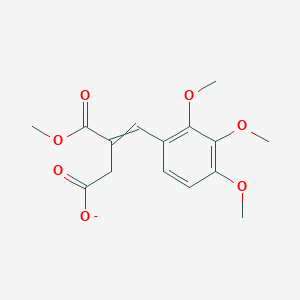
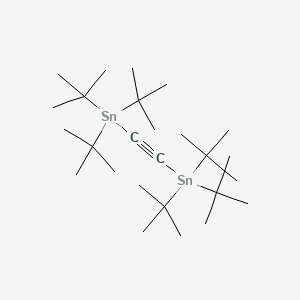
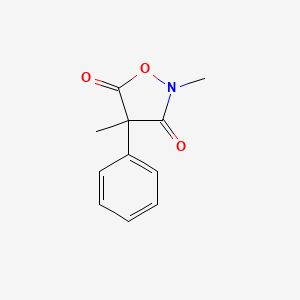

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
